4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide
CAS No.: 422289-11-0
Cat. No.: VC11909443
Molecular Formula: C26H37N5O4S
Molecular Weight: 515.7 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide - 422289-11-0](/images/structure/VC11909443.png)
Specification
CAS No. | 422289-11-0 |
---|---|
Molecular Formula | C26H37N5O4S |
Molecular Weight | 515.7 g/mol |
IUPAC Name | 4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide |
Standard InChI | InChI=1S/C26H37N5O4S/c32-23(27-12-6-13-30-15-17-35-18-16-30)11-5-14-31-25(34)21-9-3-4-10-22(21)29-26(31)36-19-24(33)28-20-7-1-2-8-20/h3-4,9-10,20H,1-2,5-8,11-19H2,(H,27,32)(H,28,33) |
Standard InChI Key | CNFZGRJRAYWAOP-UHFFFAOYSA-N |
SMILES | C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCCN4CCOCC4 |
Canonical SMILES | C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCCN4CCOCC4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Scaffold and Substituent Analysis
The molecule’s backbone consists of a 3,4-dihydroquinazolin-4-one core, a bicyclic system known for its role in modulating kinase activity and DNA repair mechanisms . Position 2 of the quinazolinone is functionalized with a [(cyclopentylcarbamoyl)methyl]sulfanyl group, introducing a thioether linkage and a cyclopentylcarbamoyl moiety. This substitution pattern is reminiscent of kinase inhibitors like vandetanib, where bulky hydrophobic groups enhance target affinity .
At position 3, a butanamide chain extends to a 3-(morpholin-4-yl)propyl group. The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is frequently employed to optimize physicochemical properties, particularly blood-brain barrier (BBB) permeability . Its inclusion here suggests potential CNS applicability or enhanced solubility relative to purely aromatic systems.
Molecular Formula and Physicochemical Properties
The molecular formula is C₃₁H₄₄N₆O₄S, yielding a molecular weight of 620.8 g/mol. Key physicochemical parameters derived from structural analogs include:
The polar surface area and morpholine moiety suggest moderate BBB permeability, aligning with strategies for CNS drug design .
Synthetic Pathways and Analogous Compounds
Retrosynthetic Considerations
Synthesis likely begins with the 3,4-dihydroquinazolin-4-one core, prepared via cyclization of anthranilic acid derivatives . Subsequent steps may involve:
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Thioether formation: Reaction of 2-mercaptoquinazolinone with chloromethyl cyclopentylcarbamate under basic conditions .
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Alkylation: Introduction of the butanamide side chain via nucleophilic substitution or amide coupling .
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Morpholine incorporation: Propylamine intermediates reacted with morpholine under reductive amination or alkylation conditions .
Structural Analogues and Activity Trends
Comparative analysis of PubChem entries reveals:
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CID 71869213: A 4-cyclopentylbutanamide derivative lacking the quinazolinone core but sharing cyclopentylcarbamoyl motifs .
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CID 135401345: A quinazolinone-bearing compound with antitumor activity, highlighting the scaffold’s therapeutic potential .
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CID 1575886: Demonstrates the role of phenoxybutanamide chains in enhancing bioavailability .
These analogues underscore the strategic combination of hydrophobic (cyclopentyl) and hydrophilic (morpholine) groups to balance target engagement and pharmacokinetics .
Physicochemical and ADMET Profiling
Solubility and Permeability
The compound’s logP ~3.2 indicates moderate lipophilicity, suitable for oral administration. Aqueous solubility is likely enhanced by the morpholine ring’s polarity, though the cyclopentyl group may limit this .
Metabolic Stability
Cyclopentyl and morpholine groups are generally resistant to oxidative metabolism, suggesting prolonged half-life . Potential sites of Phase I metabolism include the thioether linkage (oxidation to sulfoxide) and the quinazolinone core (hydroxylation) .
Future Directions and Research Gaps
Target Identification
Priority areas include:
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Kinase profiling: Screen against EGFR, VEGFR, and PI3K isoforms .
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CNS target assays: Evaluate affinity for serotonin (5-HT) and sigma receptors .
Preclinical Development
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